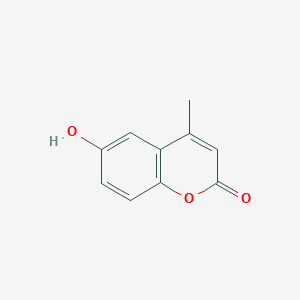

6-Hydroxy-4-methylcoumarin

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

6-hydroxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-6-4-10(12)13-9-3-2-7(11)5-8(6)9/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRUHWRSITUYICV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90178404 | |

| Record name | 6-Hydroxy-4-methyl-2-benzopyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2373-31-1 | |

| Record name | 6-Hydroxy-4-methylcoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2373-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxy-4-methyl-2-benzopyrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002373311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-4-methyl-2-benzopyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-hydroxy-4-methyl-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.407 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 6-Hydroxy-4-methylcoumarin via Pechmann Condensation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis of 6-Hydroxy-4-methylcoumarin, a valuable heterocyclic compound, through the Pechmann condensation reaction. This compound serves as a crucial intermediate and a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antioxidant properties.[1][2][3] Its inherent fluorescence also makes it a foundational structure for developing biological probes.[1] This guide details the reaction mechanism, presents comparative quantitative data from various synthetic protocols, provides detailed experimental procedures, and illustrates key workflows and concepts through diagrams.

The Pechmann Condensation: Reaction Mechanism

The Pechmann condensation is a widely utilized method for synthesizing coumarins from a phenol and a β-ketoester in the presence of an acid catalyst.[4][5] In the synthesis of this compound, hydroquinone (1,4-dihydroxybenzene) reacts with ethyl acetoacetate. The reaction is typically catalyzed by strong acids like sulfuric acid.[6]

The mechanism involves several key acid-catalyzed steps:

-

Transesterification : The initial step is the acid-catalyzed reaction between one of the hydroxyl groups of hydroquinone and the ester group of ethyl acetoacetate.

-

Intramolecular Hydroxyalkylation : The intermediate formed undergoes an intramolecular cyclization where the activated aromatic ring attacks the ketone carbonyl.

-

Dehydration : The final step involves the elimination of a water molecule to form the stable α,β-unsaturated lactone ring system characteristic of coumarins.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 6-Hydroxy-4-methylcoumarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxy-4-methylcoumarin, a heterocyclic organic compound, is a significant member of the coumarin family. Coumarins are a class of benzopyrones widely found in plants and are of considerable interest due to their diverse pharmacological activities.[1][2] this compound itself serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents and agrochemicals.[3] Its inherent properties, including fluorescence and antioxidant activity, make it a valuable molecule in biochemical research and medicinal chemistry.[2][3][4] This guide provides an in-depth overview of its core physicochemical properties, supported by experimental protocols and logical workflows.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are critical for understanding the compound's behavior in various chemical and biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile in drug development.

| Property | Value | Reference(s) |

| IUPAC Name | 6-hydroxy-4-methylchromen-2-one | [5][6] |

| Synonyms | 6-Hydroxy-4-methyl-2H-1-benzopyran-2-one, 4-Methyl-6-hydroxycoumarin | [3] |

| CAS Number | 2373-31-1 | [1][3][6][7][8][9] |

| Chemical Formula | C₁₀H₈O₃ | [3] |

| Molecular Weight | 176.17 g/mol | [3][8] |

| Appearance | Light green powder; White to Gray to Brown powder/crystal | [3][7] |

| Melting Point | 246-250 °C | [3] |

| 246.5-249.5 °C | [1][7] | |

| Boiling Point | 391.4 ± 37.0 °C (Predicted) | |

| Solubility | Soluble in DMSO (100 mg/mL); Soluble in various DMSO/co-solvent mixtures (e.g., with corn oil or SBE-β-CD). | |

| pKa (Acid Diss. Const.) | Data available in the IUPAC Digitized pKa Dataset. | [5] |

| logP (Octanol/Water) | 1.9 (Computed) | [5] |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental. Below are detailed methodologies for key experimental procedures.

Workflow for Physicochemical Property Determination

The following diagram illustrates a generalized workflow for determining a key physicochemical property such as solubility.

Caption: Generalized workflow for equilibrium solubility determination.

Melting Point Determination (Capillary Method)

The melting point provides a quick assessment of a compound's purity. Pure crystalline solids exhibit a sharp melting range (0.5-1.0°C), whereas impurities typically depress and broaden the melting range.

-

Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a thin-walled capillary tube to a height of 1-2 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or an automated melting point apparatus (e.g., Mel-Temp).

-

Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute, especially when approaching the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.

-

Reporting: The melting point is reported as the range T₁ - T₂.

Solubility Determination (Shake-Flask Method)

This equilibrium method is considered the gold standard for determining the solubility of a compound.

-

Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the solvent of interest (e.g., water, buffer, ethanol).

-

Equilibration: The vial is sealed and agitated (e.g., on a shaker or rotator) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the undissolved solid and the saturated solution.

-

Phase Separation: The suspension is allowed to settle. The saturated supernatant is then carefully separated from the excess solid, usually by centrifugation followed by filtration through a chemically inert syringe filter (e.g., PTFE).

-

Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with standards of known concentrations is used for accurate quantification.

-

Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

pKa Determination (Potentiometric Titration)

The pKa, or acid dissociation constant, is a measure of the acidity of the phenolic hydroxyl group. Potentiometric titration is a precise method for its determination.

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent like methanol if aqueous solubility is low.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), which is added in small, precise increments.

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode and meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from this curve; it is numerically equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).

-

Refinement: The resulting pKa value may refer specifically to the solvent medium used. Extrapolation methods, such as the Yasuda-Shedlovsky plot, can be employed to deduce the pKa in a purely aqueous solution.

Synthesis and Reactivity

Synthesis via Pechmann Condensation

This compound and its analogs are commonly synthesized via the Pechmann condensation. This reaction involves the condensation of a phenol with a β-keto ester under acidic conditions. For this compound, hydroquinone reacts with ethyl acetoacetate.[2]

Caption: Pechmann condensation for this compound synthesis.

Derivatization via Williamson Ether Synthesis

The phenolic hydroxyl group at the C-6 position is a key site for derivatization, allowing for the synthesis of various analogs with potentially modified biological activities. A common reaction is the Williamson ether synthesis to produce alkoxy derivatives.[8]

Caption: Derivatization by Williamson ether synthesis.

References

- 1. This compound | 2373-31-1 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 6-(hydroxymethyl)-2H-chromen-2-one | C10H8O3 | CID 20195365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Hydroxy-4-methyl-2-benzopyrone | C10H8O3 | CID 75409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. escientificsolutions.com [escientificsolutions.com]

- 6. 6-hydroxy-4-methylchromen-2-one [chembk.com]

- 7. This compound | 2373-31-1 | Benchchem [benchchem.com]

- 8. 2373-31-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 9. 6-Methyl-4-hydroxycoumarin | 13252-83-0 | FM12567 [biosynth.com]

The Core Mechanism of Action of 4-Methylumbelliferone (Hymecromone): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylumbelliferone (4-MU), also known as hymecromone, is a derivative of coumarin with established clinical use for biliary spasm in Europe and Asia.[1][2] Beyond its historical application, 4-MU has garnered significant scientific interest for its potent and relatively specific inhibition of hyaluronan (HA) synthesis.[3][4] Hyaluronan, a major glycosaminoglycan component of the extracellular matrix, is critically involved in a myriad of pathophysiological processes, including cancer progression, inflammation, and fibrosis.[2][5] This technical guide delineates the core mechanism of action of 4-methylumbelliferone, presenting quantitative data on its efficacy, detailing relevant experimental protocols, and visualizing the intricate signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of 4-MU.

Primary Mechanism of Action: Inhibition of Hyaluronan Synthesis

4-Methylumbelliferone exerts its primary biological effect by inhibiting the synthesis of hyaluronan through a dual mechanism: depletion of a crucial substrate and downregulation of key enzymes.[1][6]

Substrate Depletion: Competitive Consumption of UDP-Glucuronic Acid

Hyaluronan synthesis requires two precursor molecules: UDP-glucuronic acid (UDP-GlcUA) and UDP-N-acetylglucosamine (UDP-GlcNAc).[1] 4-MU acts as a competitive substrate for the enzyme UDP-glucuronosyltransferase (UGT).[1][7] The UGT enzymes catalyze the glucuronidation of 4-MU to form 4-methylumbelliferyl glucuronide (4-MUG), a process that consumes UDP-GlcUA.[1][8] This diversion of UDP-GlcUA from the HA synthesis pathway effectively depletes the cellular pool of this essential precursor, thereby limiting the rate of hyaluronan production by hyaluronan synthases (HAS).[6][9]

Downregulation of Hyaluronan Synthase (HAS) Expression

In addition to substrate depletion, 4-MU has been demonstrated to downregulate the mRNA expression of hyaluronan synthase enzymes, particularly HAS2 and HAS3.[6][10] These enzymes are integral membrane proteins that catalyze the polymerization of HA.[5] The reduction in HAS mRNA levels leads to a decreased synthesis of the enzymes responsible for HA production, further contributing to the overall inhibitory effect of 4-MU.[6] While the precise mechanism of this transcriptional repression is not fully elucidated, it represents a significant component of 4-MU's action.[1][7]

References

- 1. 4-Methylumbelliferone Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-methylumbelliferone treatment and hyaluronan inhibition as a therapeutic strategy in inflammation, autoimmunity, and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is Hymecromone used for? [synapse.patsnap.com]

- 4. Frontiers | 4-Methylumbelliferone Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer [frontiersin.org]

- 5. 4-Methylumbelliferone, an Inhibitor of Hyaluronan Synthase, Prevents the Development of Oncological, Inflammatory, Degenerative, and Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Methylumbelliferone inhibits hyaluronan synthesis by depletion of cellular UDP-glucuronic acid and downregulation of hyaluronan synthase 2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. Targeting the Tumor Extracellular Matrix by the Natural Molecule 4-Methylumbelliferone: A Complementary and Alternative Cancer Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The hyaluronan synthesis inhibitor 4-methylumbelliferone exhibits antitumor effects against mesenchymal-like canine mammary tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectral and Fluorescent Properties of 4-Methylumbelliferone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylumbelliferone (4-MU), also known as hymecromone, is a coumarin derivative widely utilized in biomedical research and clinical diagnostics due to its distinct fluorescent properties. As a fluorogenic substrate, it serves as a highly sensitive reporter molecule in a variety of enzymatic assays. The fluorescence of 4-MU is intrinsically linked to its molecular environment, particularly pH, making it a valuable tool for studying biological processes that involve changes in acidity. This technical guide provides a comprehensive overview of the spectral and fluorescent characteristics of 4-methylumbelliferone, detailed experimental protocols for its use, and visualizations of key principles and workflows.

Spectral and Fluorescent Properties of 4-Methylumbelliferone

The photophysical characteristics of 4-methylumbelliferone are highly dependent on the surrounding solvent and, most notably, the pH of the medium. The molecule exists in two primary forms, a neutral molecular form and an anionic form, each exhibiting distinct absorption and emission spectra. The fluorescence is generally low in acidic conditions and significantly increases in alkaline environments.[1] This pH sensitivity is a cornerstone of its application as a fluorescent probe.

Data Presentation: Spectral Properties

The following tables summarize the key spectral properties of 4-methylumbelliferone under various conditions.

Table 1: General Spectral Properties of 4-Methylumbelliferone

| Property | Value | Conditions |

| Molecular Formula | C₁₀H₈O₃ | - |

| Molecular Weight | 176.17 g/mol | - |

| pKa (7-hydroxyl group) | 7.79 | In aqueous solution |

Table 2: pH-Dependent Spectral Properties of 4-Methylumbelliferone in Aqueous Solution

| pH | Form | Excitation Max (λex) | Emission Max (λem) | Quantum Yield (Φ) |

| Acidic (e.g., pH < 7) | Neutral | ~320 nm | ~445 nm | Low |

| 5.98 | Neutral | 320 nm | 445 nm | 0.74 |

| 7.0 | Mixed | - | - | - |

| 7.5 | Anionic | - | Blue Fluorescence | - |

| Alkaline (e.g., pH > 8) | Anionic | ~360 nm | ~450 nm | High |

| 9.75 | Anionic | 360 nm | 445 nm | 0.95 |

| 10.2 | Anionic | 365 nm | 445 nm | - |

Table 3: Spectral Properties of 4-Methylumbelliferone in Organic Solvents

| Solvent | Excitation Max (λex) | Emission Max (λem) |

| Methanol | 322.5 nm (UV max) | - |

| Ethanol | 372 nm | 445 nm |

| DMSO | - | - |

Note: The molar extinction coefficient for 4-methylumbelliferone is not consistently reported across accessible literature. Its determination would be a necessary preliminary step for applications requiring precise concentration calculations from absorbance data.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for obtaining reliable data. The following sections provide step-by-step methodologies for common applications of 4-methylumbelliferone.

Protocol 1: Preparation of a 4-Methylumbelliferone Standard Curve

A standard curve is essential for quantifying the amount of 4-MU produced in an enzymatic reaction.

Materials:

-

4-Methylumbelliferone (4-MU) powder

-

Dimethyl sulfoxide (DMSO) or Methanol

-

Assay Buffer (e.g., Tris-HCl, pH adjusted to the optimal range for the enzyme of interest)

-

Stop Reagent (e.g., 0.2 M Sodium Carbonate, Na₂CO₃)

-

96-well black microplate

-

Fluorometer with appropriate filters for 4-MU (e.g., Excitation: 365 nm, Emission: 460 nm)

Procedure:

-

Prepare a 10 mM stock solution of 4-MU: Dissolve 1.76 mg of 4-MU in 1 mL of DMSO or methanol. Store this stock solution at -20°C, protected from light.

-

Prepare a 1 mM working stock solution: Dilute the 10 mM stock solution 1:10 in the assay buffer.

-

Prepare a series of dilutions for the standard curve: From the 1 mM working stock, prepare a dilution series ranging from 0 to 200 nM in the assay buffer. For example:

-

10 µL of 1 mM 4-MU in 990 µL of assay buffer gives a 10 µM solution.

-

Further dilute this solution to obtain the desired concentrations (e.g., 200 nM, 150 nM, 100 nM, 50 nM, 25 nM, 10 nM, and a 0 nM blank).

-

-

Plate the standards: Pipette a fixed volume (e.g., 100 µL) of each standard dilution into the wells of a 96-well black microplate.

-

Add Stop Reagent: To each well, add a volume of stop reagent that will bring the pH to a highly alkaline level (pH > 10) to maximize and stabilize the fluorescence of 4-MU. For example, add 100 µL of 0.2 M Na₂CO₃.

-

Measure Fluorescence: Read the fluorescence intensity in a fluorometer using an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 460 nm.

-

Plot the Standard Curve: Plot the fluorescence intensity (after subtracting the blank reading) against the corresponding 4-MU concentration. Perform a linear regression to obtain the equation of the line (y = mx + c), which will be used to determine the concentration of 4-MU in unknown samples.

Protocol 2: General Enzyme Activity Assay using a 4-Methylumbelliferyl Substrate

This protocol describes a general workflow for measuring the activity of an enzyme that cleaves a 4-methylumbelliferyl-conjugated substrate.

Materials:

-

4-Methylumbelliferyl-conjugated substrate (specific to the enzyme of interest, e.g., 4-Methylumbelliferyl-β-D-glucuronide for β-glucuronidase)

-

Enzyme sample (e.g., cell lysate, purified enzyme)

-

Assay Buffer (optimal for the enzyme's activity)

-

Stop Reagent (e.g., 0.2 M Sodium Carbonate)

-

4-MU for standard curve

-

96-well black microplate

-

Fluorometer

Procedure:

-

Prepare Reagents:

-

Prepare the 4-MU standard curve as described in Protocol 1.

-

Prepare the assay buffer at the optimal pH and temperature for the enzyme.

-

Dissolve the 4-methylumbelliferyl substrate in the assay buffer to the desired working concentration.

-

Prepare the enzyme samples (e.g., dilute cell lysates in assay buffer).

-

-

Set up the Reaction:

-

In the wells of a 96-well black microplate, add the enzyme sample (e.g., 50 µL).

-

To initiate the reaction, add the 4-methylumbelliferyl substrate solution (e.g., 50 µL).

-

-

Incubate: Incubate the plate at the optimal temperature for the enzyme for a specific period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

Stop the Reaction: Add the stop reagent (e.g., 100 µL of 0.2 M Na₂CO₃) to each well to terminate the enzymatic reaction and maximize the fluorescence of the liberated 4-MU.

-

Measure Fluorescence: Read the fluorescence in a fluorometer at the appropriate excitation and emission wavelengths for 4-MU.

-

Calculate Enzyme Activity:

-

Using the standard curve, convert the fluorescence readings of the samples to the concentration of 4-MU produced.

-

Calculate the enzyme activity, typically expressed as the amount of product formed per unit of time per amount of enzyme (e.g., nmol/min/mg of protein).

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of 4-methylumbelliferone.

Conclusion

4-Methylumbelliferone remains an indispensable tool in life sciences research. Its pronounced and pH-sensitive fluorescence, coupled with the availability of a wide range of its derivatized substrates, allows for the highly sensitive and specific quantification of a multitude of enzymatic activities. A thorough understanding of its spectral properties and the factors that influence them is paramount for the design of robust and reliable assays. The protocols and data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively harness the capabilities of this versatile fluorophore in their respective fields.

References

A Technical Guide to the Biological Activities of Coumarin Secondary Metabolites

Authored for: Researchers, Scientists, and Drug Development Professionals

December 13, 2025

Abstract

Coumarins (2H-1-benzopyran-2-ones) represent a vast and diverse class of phenolic secondary metabolites ubiquitous in the plant kingdom and also found in fungi and bacteria.[1][2] Their simple, privileged scaffold has been the subject of extensive scientific investigation, revealing a remarkable breadth of pharmacological activities. This technical guide provides an in-depth exploration of the primary biological activities of coumarin derivatives, including their anticancer, anti-inflammatory, anticoagulant, antimicrobial, and neuroprotective effects. For each domain, we delineate the underlying molecular mechanisms, present quantitative activity data in structured tables, detail relevant experimental protocols, and provide visualizations of key signaling pathways and workflows to support research and development efforts.

Anticancer Activity

Coumarin derivatives have emerged as promising candidates in oncology due to their ability to modulate multiple pathways involved in carcinogenesis. Their primary anticancer mechanism involves the induction of apoptosis, or programmed cell death, in malignant cells, often with selectivity over normal cells.[3][4]

Molecular Mechanisms of Action

The pro-apoptotic activity of coumarins is frequently mediated through the intrinsic (mitochondrial) pathway. Studies have shown that certain coumarins can interfere with mitochondrial function, leading to the release of pro-apoptotic factors.[3] This process often involves the modulation of key signaling cascades:

-

MAPK Pathway Activation: Furanocoumarins like apaensin can activate Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling.[5] This activation can lead to the translocation of transcription factors like Nur77 from the nucleus to the cytoplasm, where it interacts with and converts the anti-apoptotic protein Bcl-2 into a pro-apoptotic molecule, triggering cytochrome c release.[5]

-

Caspase Activation: The release of cytochrome c from the mitochondria initiates the formation of the apoptosome, leading to the activation of initiator caspase-9. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[6][7]

-

Bcl-2 Family Modulation: Coumarins can influence the balance of the Bcl-2 family of proteins. They can inhibit anti-apoptotic proteins like Bcl-2, thereby promoting the release of mitochondrial factors that facilitate apoptosis.[3][6]

-

NF-κB Pathway Inhibition: The transcription factor NF-κB promotes cell survival and proliferation. Some coumarins, such as daphnetin, can suppress the NF-κB pathway, reducing the expression of anti-apoptotic genes and sensitizing cancer cells to apoptosis.[8]

Visualization: Coumarin-Induced Apoptosis Signaling

Quantitative Data: Cytotoxicity of Coumarin Derivatives

The cytotoxic potential of coumarins is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit the growth of 50% of a cell population.

| Coumarin Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Umbelliferone | MDA-MB-231 (Breast) | 15.56 | [9] |

| Umbelliferone | MCF-7 (Breast) | 10.31 | [9] |

| 6-Heteroaryl coumarin | MCF-7 (Breast) | 2.57 | [9] |

| 6-Heteroaryl coumarin | MDA-MB-231 (Breast) | 2.31 | [9] |

| Coumarin-sulfonamide | MCF-7 (Breast) | 0.0088 | [9] |

| 3-(coumarin-3-yl)-acrolein (5d) | A549 (Lung) | 0.70 | [10] |

| 3-(coumarin-3-yl)-acrolein (6e) | KB (Oral) | 0.39 | [10] |

| Coumarin-1,2,3-triazole (12c) | MGC803 (Gastric) | 0.13 | [11] |

| Coumarin-1,2,3-triazole (12c) | PC3 (Prostate) | 0.34 | [11] |

| Coumarin-pyrazole (35) | SMMC-7721 (Liver) | 2.08 | [11] |

| Clausarin | SK-LU-1 (Lung) | 6.9 | [12] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[13][14][15]

Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.[14] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[14][16]

-

Cell Seeding: Plate cells in a 96-well flat-bottom microplate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test coumarin compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Following incubation, add 10 µL of MTT stock solution (5 mg/mL in sterile PBS) to each well for a final concentration of 0.5 mg/mL.[13]

-

Formazan Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.[14][15]

-

Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[16] Measure the absorbance (Optical Density, OD) of each well using a microplate spectrophotometer at a wavelength between 500 and 600 nm (typically 570 nm).[13][15]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the logarithm of the compound concentration to determine the IC₅₀ value using non-linear regression analysis.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Coumarins exhibit significant anti-inflammatory properties primarily by inhibiting pro-inflammatory enzymes and modulating critical inflammatory signaling pathways.

Molecular Mechanisms of Action

-

COX Inhibition: Coumarins can inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is responsible for synthesizing prostaglandins that mediate pain and inflammation.[6][17]

-

NF-κB Pathway Inhibition: A central mechanism for the anti-inflammatory effect of many coumarins is the inhibition of the NF-κB signaling pathway.[18][19] In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6, COX-2). Coumarins can prevent the phosphorylation of IκBα, thereby blocking NF-κB activation.[18][20]

-

Nrf2 Pathway Activation: Some coumarins can activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[18][21] Activated Nrf2 has a powerful anti-inflammatory effect, partly through its ability to modulate and suppress the NF-κB pathway.[18]

Visualization: Inhibition of NF-κB Signaling by Coumarins

Quantitative Data: COX Enzyme Inhibition by Coumarins

| Coumarin Derivative | Target | IC₅₀ (µM) | Reference |

| Plantanone B | COX-1 | 12.90–33.37 | [17] |

| Plantanone B | COX-2 | 38.32–46.16 | [17] |

(Note: Data for specific coumarins is limited in the provided search results. Plantanone B is a flavonoid, a related class of compounds.)

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol describes a colorimetric or fluorometric method to screen for inhibitors of COX-1 and COX-2.

The assay measures the peroxidase activity of COX. The enzyme catalyzes the conversion of arachidonic acid to prostaglandin G₂ (PGG₂), which is then reduced to PGH₂. This peroxidase activity can be coupled to a chromogenic or fluorogenic substrate, allowing for spectrophotometric measurement of enzyme activity. The reduction in signal in the presence of a test compound indicates inhibition.

-

Reagent Preparation: Prepare reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0), Heme cofactor, and solutions of purified recombinant human COX-1 or COX-2 enzyme.[22] Prepare stock solutions of test coumarins and a positive control inhibitor (e.g., celecoxib for COX-2) in DMSO.[17][23]

-

Assay Setup: In a 96-well plate, set up the following reactions in duplicate or triplicate:

-

100% Initial Activity (Control): Add 160 µL Reaction Buffer, 10 µL Heme, and 10 µL of COX enzyme.[17][22]

-

Inhibitor Wells: Add 160 µL Reaction Buffer, 10 µL Heme, 10 µL of COX enzyme, and 2 µL of the test coumarin at various concentrations.[22][23]

-

Background Wells: Add buffer and heme but no enzyme to correct for background absorbance.[17]

-

-

Pre-incubation: Incubate the plate for 10-15 minutes at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[22][24]

-

Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the substrate, arachidonic acid, to all wells.[22]

-

Reaction and Termination: Incubate for a precise duration (e.g., 2 minutes) at 37°C. Stop the reaction by adding a stop solution, such as stannous chloride or formic acid.[22][24]

-

Measurement: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength for the detection probe used.

-

Data Analysis: Subtract the background reading from all wells. Calculate the percent inhibition for each coumarin concentration compared to the 100% activity control. Plot percent inhibition versus log inhibitor concentration to determine the IC₅₀ value.[17]

Anticoagulant Activity

The discovery of dicoumarol from spoiled sweet clover silage led to the development of warfarin and an entire class of oral anticoagulant drugs.[25] While coumarin itself is not an anticoagulant, its derivatives are cornerstones in the prevention and treatment of thromboembolic disorders.[25][26]

Molecular Mechanism of Action

Anticoagulant coumarins function as Vitamin K antagonists .[26][27] The synthesis of active blood clotting factors II, VII, IX, and X in the liver requires a post-translational modification (carboxylation) that is dependent on the reduced form of Vitamin K.

-

During the carboxylation reaction, reduced Vitamin K is oxidized to Vitamin K epoxide.

-

To be reused, Vitamin K epoxide must be converted back to its reduced form by the enzyme Vitamin K epoxide reductase (VKORC1) .

-

Coumarin anticoagulants like warfarin block the VKORC1 enzyme.[27]

-

This inhibition depletes the pool of active, reduced Vitamin K, leading to the production of inactive clotting factors and thus reducing the blood's ability to clot.[26]

Visualization: Coumarin Interruption of the Vitamin K Cycle

Experimental Protocol: Prothrombin Time (PT) Assay

The Prothrombin Time (PT) assay is a fundamental screening test used to evaluate the extrinsic pathway of coagulation and is the standard method for monitoring oral anticoagulant therapy.

The assay measures the time it takes for a clot to form in a plasma sample after the addition of tissue factor (thromboplastin) and calcium. A prolonged PT indicates a deficiency in one or more of the vitamin K-dependent clotting factors (II, VII, X).

-

Sample Collection: Collect whole blood from the subject (e.g., albino rats for preclinical studies) into a tube containing a citrate anticoagulant (e.g., 3.2% sodium citrate).[25]

-

Plasma Preparation: Centrifuge the blood sample to separate the platelet-poor plasma.

-

Treatment: For preclinical screening, animals are administered the test coumarin derivative at specific doses (e.g., 0.5 mg/kg and 1.0 mg/kg body weight). Blood is collected at a set time post-administration.[25]

-

Assay Performance:

-

Pipette a specific volume of the plasma sample (e.g., 100 µL) into a test tube or coagulometer cuvette.

-

Incubate the plasma at 37°C for a defined period (e.g., 1-2 minutes).

-

Add a pre-warmed thromboplastin-calcium reagent (e.g., 200 µL) to the plasma and simultaneously start a timer.

-

Record the time (in seconds) required for a fibrin clot to form. This is the prothrombin time.

-

-

Data Analysis: The PT is often reported as a ratio to a control plasma, known as the International Normalized Ratio (INR) in clinical settings. For screening, a significant increase in clotting time compared to a vehicle-treated control group indicates anticoagulant activity.[26]

Antimicrobial Activity

Coumarins exhibit broad-spectrum activity against a range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[28][29]

Molecular Mechanisms of Action

The mechanisms of antimicrobial action are varied and not fully elucidated for all compounds. They may involve disruption of the cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis. The specific activity is highly dependent on the substitution pattern on the coumarin ring.

Quantitative Data: Minimum Inhibitory Concentration (MIC) of Coumarins

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Coumarin Derivative | Microorganism | MIC (µg/mL) | Reference |

| Osthenol | Fusarium solani | 125 | [30] |

| Osthenol | Candida albicans | 250 | [30] |

| Bergaptene | Candida albicans | 250 | [30] |

| Aegelinol | Staphylococcus aureus | 16 | [29] |

| Agasyllin | Staphylococcus aureus | 32 | [29] |

| 7-hydroxy-6-nitro-2H-1-benzopyran-2-one | Aspergillus fumigatus | 16 | [31] |

| Scopoletin | Candida tropicalis (MDR) | 50 | [32] |

| Coumarin thio-triazole salt | MRSA (N315) | 8–32 | [28] |

| Coumarin-1,2,4-triazole (6a) | Candida albicans | 12.5 | [28] |

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standardized method for determining the MIC of an antimicrobial agent.[33][34]

A standardized inoculum of a test microorganism is exposed to serial twofold dilutions of a test compound in a liquid growth medium in a 96-well microtiter plate.[35][36] After incubation, the wells are visually inspected for growth, and the MIC is recorded as the lowest concentration that inhibits growth.[34][37]

-

Compound Dilution: In a sterile 96-well microtiter plate, prepare twofold serial dilutions of the test coumarin. First, dispense 100 µL of sterile broth (e.g., Mueller-Hinton Broth) into all wells.[35] Add 100 µL of a 2x concentrated stock solution of the coumarin to the first column. Mix and transfer 100 µL to the next column, repeating across the plate to create a dilution series.[35]

-

Inoculum Preparation: Prepare a suspension of the test microorganism from a fresh culture plate in saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[37] Dilute this suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).

-

Inoculation: Inoculate each well (except the sterility control) with the standardized microbial suspension. The final volume in each well should be 200 µL.

-

Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours for most bacteria, or longer for fungi under appropriate conditions.

-

MIC Reading: After incubation, examine the plate for visible growth (turbidity). The MIC is the lowest concentration of the coumarin derivative at which there is no visible growth.[34]

Neuroprotective Activity

Coumarins have demonstrated potential in the context of neurodegenerative diseases, such as Alzheimer's disease, primarily through their ability to inhibit key enzymes involved in neurotransmitter metabolism.

Molecular Mechanism of Action

A primary mechanism of neuroprotection is the inhibition of acetylcholinesterase (AChE) . AChE is the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft.[38] Inhibiting AChE increases the levels and duration of action of acetylcholine, a strategy employed by current Alzheimer's disease therapies.

Quantitative Data: Acetylcholinesterase (AChE) Inhibition

| Coumarin Derivative | Target | IC₅₀ (µM) | Reference |

| (Specific IC₅₀ values for coumarins were not available in the provided search results, but the mechanism is well-established.) | AChE | - |

Experimental Protocol: Ellman's Method for AChE Inhibition

Ellman's method is a simple, reliable, and widely used spectrophotometric assay to measure AChE activity.[38][39]

The assay measures the activity of AChE based on the reaction of thiocholine with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). AChE hydrolyzes its substrate, acetylthiocholine (ATCI), to produce thiocholine.[39] Thiocholine then reacts with DTNB to form a yellow-colored 5-thio-2-nitrobenzoate anion, the concentration of which can be measured by its absorbance at 412 nm.[39][40] The rate of color formation is proportional to AChE activity.

-

Reagent Preparation: Prepare a phosphate buffer (e.g., 100 mM, pH 8.0), a solution of AChE enzyme (e.g., 0.36 U/mL), a solution of DTNB, and a solution of the substrate ATCI.[38][40] Prepare stock solutions of test coumarins in a suitable solvent.

-

Assay Setup: In a 96-well microplate, add the following to each well:

-

130 µL of phosphate buffer

-

20 µL of the test coumarin solution at various concentrations (or buffer for control)

-

20 µL of AChE enzyme solution

-

-

Pre-incubation: Mix and incubate the plate for 15 minutes at 25°C to allow the inhibitor to interact with the enzyme.[40]

-

Reaction Initiation: Initiate the reaction by adding 40 µL of a freshly prepared mixture of DTNB and ATCI to each well.[40]

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[38][40]

-

Data Analysis: Calculate the rate of reaction (V) for each concentration. Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100. Plot the percent inhibition against the log inhibitor concentration to calculate the IC₅₀ value.

Conclusion

The coumarin nucleus is a quintessential example of a privileged scaffold in medicinal chemistry, providing a foundation for compounds with a vast array of biological activities.[1] From inducing apoptosis in cancer cells and modulating inflammatory pathways to their classic role in anticoagulation and emerging potential in antimicrobial and neuroprotective applications, coumarins continue to be a fertile ground for drug discovery. The detailed mechanisms, quantitative data, and experimental protocols presented in this guide are intended to equip researchers with the foundational knowledge required to further explore and harness the therapeutic potential of this remarkable class of secondary metabolites.

References

- 1. An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atlantis-press.com [atlantis-press.com]

- 3. bpasjournals.com [bpasjournals.com]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Apoptosis Induction by New Coumarin Derivatives in a Mice Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of Apoptosis-Inducing Coumarins Isolated from Peucedanum japonicum Roots: The Potential for Leukemia Treatment via the Mitochondria-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of JNK/STAT3/NF-KB pathway-mediated migration and clonal formation of lung adenocarcinoma A549 cells by daphnetin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay [frontiersin.org]

- 11. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]

- 12. Coumarins and Coumarin-Related Compounds in Pharmacotherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 14. benchchem.com [benchchem.com]

- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. benchchem.com [benchchem.com]

- 18. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. selleckchem.com [selleckchem.com]

- 20. mdpi.com [mdpi.com]

- 21. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. cdn.caymanchem.com [cdn.caymanchem.com]

- 23. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. 2.6. COX-2 Inhibition Assay [bio-protocol.org]

- 25. ajpamc.com [ajpamc.com]

- 26. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 27. Coumarin Derivatives Inhibit ADP-Induced Platelet Activation and Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. Antimicrobial and Antioxidant Activities of Coumarins from the Roots of Ferulago campestris (Apiaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Evaluation of Antifungal Activity and Mode of Action of New Coumarin Derivative, 7-Hydroxy-6-nitro-2H-1-benzopyran-2-one, against Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Frontiers | Antifungal Activity of the Natural Coumarin Scopoletin Against Planktonic Cells and Biofilms From a Multidrug-Resistant Candida tropicalis Strain [frontiersin.org]

- 33. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 34. Broth Microdilution | MI [microbiology.mlsascp.com]

- 35. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 36. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 37. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 38. benchchem.com [benchchem.com]

- 39. japsonline.com [japsonline.com]

- 40. 3.8.1. Acetylcholinesterase (AChE) Inhibition Assay [bio-protocol.org]

An In-depth Technical Guide on the Anticancer and Cytotoxic Potential of 6-Hydroxy-4-methylcoumarin

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the cytotoxic and anticancer properties of 6-Hydroxy-4-methylcoumarin and its derivatives. It includes quantitative data on cytotoxic activity, detailed experimental protocols for key assays, and visualizations of the underlying molecular mechanisms and experimental workflows.

Introduction

Coumarins, a significant class of benzopyrone lactones, are widely distributed in nature and form the structural backbone of numerous molecules with diverse pharmacological activities.[1][2][3][4] Among the vast family of coumarin derivatives, this compound has emerged as a molecule of interest in oncology research. Its scaffold serves as a versatile platform for synthetic modifications, leading to novel compounds with enhanced anticancer and cytotoxic potential.[5][6] This guide delves into the scientific evidence supporting the anticancer properties of this compound, focusing on its cytotoxic efficacy, mechanisms of action, and the experimental methodologies used for its evaluation.

Cytotoxic Potential and Structure-Activity Relationship (SAR)

The anticancer activity of this compound and its analogues is primarily assessed by their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this activity. Structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the coumarin ring are critical determinants of their cytotoxic potency.[5]

Quantitative Data on Cytotoxicity

The following table summarizes the IC50 values of this compound and its key derivatives against several human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

| 6-hydroxy-4-methyl-5,7-(bis-phenylazo) coumarin | MCF-7 (Breast) | 1.87 µg/mL | [5][7] |

| Copper complex of 6-hydroxy-4-methyl-5,7-(bis-phenylazo) coumarin | MCF-7 (Breast) | 1.87 µg/mL | [5][7] |

| 6-hydroxy-4-methyl-5,7-(bis-p-chlorophenylazo)coumarin | MCF-7 (Breast) | 1.87 µg/mL | [5][8] |

| 7-hydroxyl-4-methylcoumarin hybridized with thiazolidin-4-one | MCF-7 (Breast) | 1.03 ± 0.05 µM | [5] |

| 7,8-DHMC with n-decyl at C3 | K562 (Leukemia) | 42.4 µM | [5][9] |

| 7,8-DHMC with n-decyl at C3 | LS180 (Colon) | 25.2 µM | [5][9] |

| 7,8-DHMC with n-decyl at C3 | MCF-7 (Breast) | 25.1 µM | [5][9] |

| 6-bromo-4-bromomethyl-7-hydroxycoumarin | K562, LS180, MCF-7 | 32.7 - 45.8 µM | [5][9] |

Note: DHMC refers to dihydroxy-4-methylcoumarin. The data highlights the potent activity of azo-derivatives and the influence of substitutions on cytotoxicity.

Key Structure-Activity Relationship Insights

-

Hydroxyl and Methyl Groups: The hydroxyl (-OH) group at the C-6 position and the methyl (-CH₃) group at the C-4 position are fundamental to the bioactivity of the core molecule.[5] The hydroxyl group, in particular, is crucial for antioxidant activity.[5]

-

Substitutions at C3: The addition of alkyl groups at the C3 position of 7,8-dihydroxy-4-methylcoumarins has been shown to significantly enhance anticancer activity.[5][9]

-

Halogenation: The presence of bromine has been associated with considerable cytotoxic activity, as seen in 6-bromo-4-bromomethyl-7-hydroxycoumarin.[5][9] The p-chloro substituents in azo derivatives also appear to play a key role in anti-breast cancer activity.[8]

-

Azo Moieties: The introduction of azo groups, particularly at the C-5 and C-7 positions, can dramatically increase cytotoxic potency against breast cancer cells.[7][8]

Mechanisms of Anticancer Action

Coumarin derivatives exert their anticancer effects through multiple cellular mechanisms, primarily by inducing programmed cell death (apoptosis) and interfering with the cell cycle.[3][5]

Induction of Apoptosis

This compound and its analogues trigger apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway. This involves the modulation of key regulatory proteins.

-

Bcl-2 Family Proteins: These compounds can down-regulate anti-apoptotic proteins like Bcl-2 and Bcl-xL while up-regulating pro-apoptotic proteins such as Bax and Bad.[10] This shift in balance leads to mitochondrial outer membrane permeabilization.

-

Mitochondrial Pathway: The disruption of the mitochondrial membrane potential results in the release of cytochrome c into the cytoplasm.[11][12]

-

Caspase Activation: Cytochrome c, in conjunction with Apaf-1, activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[5][10]

-

Other Factors: Studies on related coumarins have shown downregulation of p53, p21, and COX-2, alongside an upregulation of the oncoprotein c-Myc.[5][11][12]

Cell Cycle Modulation

Certain derivatives have been shown to arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation. For instance, a 7-hydroxyl-4-methylcoumarin hybridized with a thiazolidin-4-one moiety was found to induce S-phase cell cycle arrest in MCF-7 cells.[5] Other derivatives can cause a G1 phase arrest in tumor cells.[5] This modulation is often linked to the regulation of cyclin-dependent kinases (CDKs) and their inhibitors.

Experimental Protocols

The evaluation of the anticancer potential of this compound involves a series of standardized in vitro assays.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[7][9][13]

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[13]

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the this compound derivative. A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) are included.[13]

-

Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.[13]

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[13]

-

Formazan Solubilization: The medium is removed, and 150-200 µL of a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[7]

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Culture and Treatment: Cells are cultured and treated with the test compound as described for the cytotoxicity assay.

-

Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Staining: Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) are added to the cell suspension. The mixture is incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.

-

Annexin V- / PI-: Live cells.

-

Annexin V+ / PI-: Early apoptotic cells (phosphatidylserine has flipped to the outer membrane, but the plasma membrane is intact).

-

Annexin V+ / PI+: Late apoptotic or necrotic cells (both phosphatidylserine flipping and loss of membrane integrity have occurred).

-

Annexin V- / PI+: Necrotic cells (primary membrane damage).

-

Conclusion

This compound and its structurally diverse derivatives represent a promising class of compounds in the landscape of anticancer drug discovery.[13] The available data demonstrates their potent cytotoxic activity against a range of cancer cell lines, particularly when modified with specific functional groups like azo moieties and halogens.[5][8][9] The primary mechanisms of action involve the induction of apoptosis through the intrinsic mitochondrial pathway and the modulation of the cell cycle.[3][5] The versatility of the coumarin scaffold allows for further chemical modifications to optimize potency and selectivity, warranting continued investigation and development of these compounds as potential therapeutic agents in oncology.[2][5]

References

- 1. Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Perspectives on Anticancer Potential of Coumarin Against Different Human Malignancies: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Study on effective synthesis of 7-hydroxy-4-substituted c... [degruyterbrill.com]

- 5. This compound | 2373-31-1 | Benchchem [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A synthetic coumarin (4-methyl-7 hydroxy coumarin) has anti-cancer potentials against DMBA-induced skin cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. 7,8-Dihydroxy-4-methylcoumarin induces apoptosis of human lung adenocarcinoma cells by ROS-independent mitochondrial pathway through partial inhibition of ERK/MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

6-Hydroxy-4-methylcoumarin and its Analogue 4-Methylumbelliferone as Hyaluronan Synthesis Inhibitors: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hyaluronan (HA), a major glycosaminoglycan component of the extracellular matrix, is critically involved in a multitude of physiological and pathological processes, including cell proliferation, migration, inflammation, and cancer progression. Consequently, the inhibition of HA synthesis has emerged as a promising therapeutic strategy for various diseases. While the compound 6-Hydroxy-4-methylcoumarin was specified, the vast body of scientific literature focuses on its isomer, 4-methylumbelliferone (4-MU) , also known as hymecromone (7-hydroxy-4-methylcoumarin), as a potent inhibitor of hyaluronan synthesis. This guide will provide a comprehensive overview of the mechanisms, quantitative effects, and experimental protocols related to 4-MU as a hyaluronan synthesis inhibitor.

Mechanism of Action

4-Methylumbelliferone (4-MU) inhibits hyaluronan synthesis through a dual mechanism of action, affecting both the availability of HA precursors and the expression of hyaluronan synthase (HAS) enzymes.[1][2]

-

Depletion of UDP-Glucuronic Acid (UDP-GlcUA): 4-MU acts as a substrate for UDP-glucuronosyltransferases (UGTs). This enzymatic reaction conjugates glucuronic acid to 4-MU, forming 4-methylumbelliferyl glucuronide (4-MUG).[3] This process depletes the cellular pool of UDP-GlcUA, a crucial precursor for HA synthesis by HAS enzymes.[4][5]

-

Downregulation of Hyaluronan Synthase (HAS) Expression: 4-MU has been shown to reduce the mRNA expression of HAS isoforms, particularly HAS2 and HAS3.[4][6] The precise signaling pathway for this downregulation is not fully elucidated but contributes significantly to the overall reduction in HA production. Additionally, 4-MU can also decrease the expression of enzymes involved in the synthesis of UDP-GlcUA, such as UDP-glucose pyrophosphorylase and UDP-glucose dehydrogenase.[1]

Quantitative Data on the Effects of 4-Methylumbelliferone

The inhibitory effects of 4-MU on hyaluronan synthesis and related gene expression have been quantified in various cell lines. The following tables summarize key findings from the literature.

| Cell Line | 4-MU Concentration | Incubation Time | % Inhibition of Hyaluronan Synthesis | Reference |

| A2058 melanoma | 0.5 mM | Not Specified | ~60% | [4] |

| MCF-7 breast cancer | 0.5 mM | Not Specified | ~80% | [4] |

| MDA-MB-361 breast cancer | 0.5 mM | Not Specified | ~22% | [4] |

| SKOV-3 ovarian cancer | 0.5 mM | Not Specified | ~70% | [4] |

| UT-SCC118 squamous carcinoma | 0.5 mM | Not Specified | ~50% | [4] |

| Panc-1 pancreatic cancer (co-culture) | 1000 µM | Not Specified | 88% | [7] |

| Fibroblasts | 0.5 mmol L-1 | Not Specified | 64% | [8] |

| Orbital Fibroblasts | 1 mM | 24 hours | 87% | [3] |

| MIA PaCa-2 pancreatic cancer | 0.5 mM | 72 hours | Not directly specified, but inhibited pericellular HA matrix formation | [9] |

| Cell Line | 4-MU Concentration | Incubation Time | Gene | % Downregulation of mRNA Expression | Reference |

| MDA-MB-361 breast cancer | 0.5 mM | Not Specified | HAS3 | 84% | [4] |

| A2058 melanoma | 0.5 mM | Not Specified | HAS3 | ~60% | [4] |

| SKOV-3 ovarian cancer | 0.5 mM | Not Specified | HAS3 | ~70% | [4] |

| MCF-7 breast cancer | 0.5 mM | Not Specified | HAS2 | 81% | [4] |

| A2058 melanoma | 0.5 mM | Not Specified | HAS2 | 88% | [4] |

| Orbital Fibroblasts | 1 mM | 24 hours | HAS2 | 80% | [3] |

| Huh7 HCC cells | 2 mM | Not Specified | HAS2 | 60% | [10] |

| JHH6 HCC cells | 2 mM | Not Specified | HAS3 | 85% | [10] |

Signaling Pathways and Experimental Workflows

To visualize the complex interactions involved in 4-MU's mechanism of action and the experimental procedures used to study it, the following diagrams are provided in the DOT language for Graphviz.

Caption: Mechanism of 4-Methylumbelliferone (4-MU) Action.

Caption: Experimental Workflow for Assessing 4-MU Effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are detailed protocols for key experiments cited in the study of 4-MU.

Protocol 1: Quantification of Hyaluronan Synthesis in Cell Culture

This protocol is based on an ELISA-like assay for the quantification of HA in cell culture supernatants.

Materials:

-

Cell culture medium and supplements

-

4-Methylumbelliferone (4-MU) stock solution (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

96-well microplates (high-binding)

-

Biotinylated hyaluronic acid binding protein (HABP)

-

Streptavidin-peroxidase conjugate

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

-

Cell Treatment: After cell adherence (typically 24 hours), replace the medium with fresh medium containing various concentrations of 4-MU (e.g., 0.1, 0.5, 1.0 mM) and a vehicle control (DMSO).

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

Sample Collection: Collect the cell culture supernatant, which contains the secreted HA.

-

Coating: Coat a 96-well microplate with a capture antibody or protein that binds HA. Incubate overnight at 4°C.

-

Washing: Wash the plate three times with PBS containing 0.05% Tween-20 (PBST).

-

Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

-

Sample Incubation: Add the collected cell culture supernatants and a standard curve of known HA concentrations to the wells. Incubate for 2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add biotinylated HABP to each well and incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Enzyme Conjugate: Add streptavidin-peroxidase conjugate and incubate for 30 minutes at room temperature.

-

Washing: Repeat the washing step.

-

Substrate Reaction: Add TMB substrate and incubate in the dark until a color change is observed.

-

Stopping the Reaction: Add the stop solution.

-

Measurement: Read the absorbance at 450 nm using a plate reader.

-

Data Analysis: Calculate the HA concentration in the samples by comparing the absorbance values to the standard curve.

Protocol 2: Quantification of Cellular UDP-Glucuronic Acid (UDP-GlcUA) by HPLC

This protocol outlines the extraction and quantification of UDP-GlcUA from cultured cells using high-performance liquid chromatography (HPLC).

Materials:

-

Cultured cells treated with 4-MU

-

Ice-cold 0.4 M perchloric acid

-

Potassium carbonate (K₂CO₃)

-

HPLC system with a suitable anion-exchange column

-

Mobile phase buffers

-

UDP-GlcUA standard

Procedure:

-

Cell Harvesting: After treatment with 4-MU, wash the cells with ice-cold PBS and scrape them into a microcentrifuge tube.

-

Extraction: Add ice-cold 0.4 M perchloric acid to the cell pellet to precipitate proteins. Vortex and incubate on ice for 15 minutes.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Neutralization: Transfer the supernatant to a new tube and neutralize with K₂CO₃.

-

Centrifugation: Centrifuge to pellet the potassium perchlorate precipitate.

-

HPLC Analysis: Inject the supernatant onto the HPLC system.

-

Separation: Separate the nucleotides using a gradient of the mobile phase buffers on the anion-exchange column.

-

Detection: Monitor the eluate at a specific wavelength (e.g., 262 nm) to detect UDP-sugars.

-

Quantification: Identify and quantify the UDP-GlcUA peak by comparing its retention time and peak area to that of the UDP-GlcUA standard.

Protocol 3: Quantification of HAS mRNA Expression by Real-Time RT-PCR

This protocol details the measurement of HAS2 and HAS3 mRNA levels using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

Materials:

-

Cultured cells treated with 4-MU

-

RNA extraction kit (e.g., TRIzol or column-based kits)

-

Reverse transcriptase and associated reagents for cDNA synthesis

-

qPCR instrument

-

SYBR Green or TaqMan probe-based qPCR master mix

-

Primers specific for HAS2, HAS3, and a reference gene (e.g., GAPDH, β-actin)

Procedure:

-

RNA Extraction: Extract total RNA from the 4-MU treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis if necessary.

-

cDNA Synthesis: Synthesize first-strand cDNA from a standardized amount of total RNA using a reverse transcriptase kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers for the target gene (HAS2 or HAS3) and the reference gene, and the synthesized cDNA.

-

qPCR Amplification: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, and extension steps).

-

Data Collection: The instrument will monitor the fluorescence signal in real-time.

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative expression of the target genes (HAS2, HAS3) normalized to the reference gene using the ΔΔCt method.[11]

Conclusion

4-Methylumbelliferone is a well-established inhibitor of hyaluronan synthesis with a dual mechanism of action involving both the depletion of the precursor UDP-GlcUA and the downregulation of HAS gene expression. Its effects have been demonstrated across a wide range of cell types, making it a valuable tool for research and a potential therapeutic agent for diseases characterized by excessive hyaluronan production, such as cancer and inflammatory disorders. The standardized protocols provided in this guide should enable researchers to accurately assess the impact of 4-MU and other potential inhibitors on hyaluronan metabolism. Further investigation into the precise signaling pathways regulated by 4-MU will undoubtedly provide deeper insights into the complex role of hyaluronan in health and disease.

References

- 1. 4-Methylumbelliferone Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characteristics of Hyaluronan Synthesis Inhibition by 4-Methylumbelliferone in Orbital Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Methylumbelliferone inhibits hyaluronan synthesis by depletion of cellular UDP-glucuronic acid and downregulation of hyaluronan synthase 2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. 4-Methylumbelliferone inhibits enhanced hyaluronan synthesis and cell migration in pancreatic cancer cells in response to tumor-stromal interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Methylumbelliferone inhibits tumour cell growth and the activation of stromal hyaluronan synthesis by melanoma cell-derived factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-Methylumbelliferone Suppresses Hyaluronan Synthesis and Tumor Progression in SCID Mice Intra-abdominally Inoculated With Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hyaluronic acid inhibition by 4-methylumbelliferone reduces the expression of cancer stem cells markers during hepatocarcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 6-Hydroxy-4-methylcoumarin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of 6-Hydroxy-4-methylcoumarin, a compound of significant interest in drug discovery and scientific research. Aimed at researchers, scientists, and drug development professionals, this document compiles available quantitative solubility data, details experimental protocols for solubility determination, and visualizes key biological pathways associated with this class of compounds.

Executive Summary

This compound, a derivative of coumarin, exhibits distinct solubility profiles in dimethyl sulfoxide (DMSO) and aqueous buffer systems. Understanding these properties is critical for its application in in vitro and in vivo studies. This guide summarizes the known solubility data, provides standardized methodologies for its determination, and offers insights into its biological mechanism of action through pathway diagrams.

Quantitative Solubility Data

The solubility of this compound has been reported in DMSO, a common solvent for initial stock solutions in high-throughput screening and biological assays. Data from various suppliers show some variability, which is important to consider during experimental design. Information on its solubility in aqueous buffers is less direct, with evidence suggesting low intrinsic solubility that is influenced by pH.

| Solvent System | Reported Solubility | Molar Concentration (mM) | Source |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | 567.63 | MedChemExpress[1] |

| Dimethyl Sulfoxide (DMSO) | 35 mg/mL | 198.67 | Selleck Chemicals |

| Aqueous Buffers | |||

| Water | Sparingly/Slightly Soluble | Not Quantified | Multiple Sources[2] |

| Ethanol:PBS (pH 7.2) (1:5) | ~0.16 mg/mL (for 4-hydroxycoumarin) | ~0.99 (for 4-hydroxycoumarin) | Cayman Chemical[3] |

Note: The aqueous solubility of hydroxycoumarins is generally low but can be influenced by pH, with increased solubility in alkaline conditions due to the deprotonation of the hydroxyl group.[4][5][6] The value for 4-hydroxycoumarin in an ethanol/PBS mixture is provided as an estimate for the solubility of a closely related compound in a buffered aqueous system.[3]

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data are fundamental to preclinical research. The following are detailed methodologies for determining the thermodynamic and kinetic solubility of compounds like this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard.

Objective: To determine the saturation concentration of this compound in a specific solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., Phosphate Buffered Saline, pH 7.4)

-

Orbital shaker with temperature control

-

Microcentrifuge

-

Analytical balance

-

HPLC-UV or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial.

-

Place the vial in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

-

Shake the vial for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After incubation, allow the vial to stand to let undissolved solid settle.

-

Carefully collect a sample of the supernatant and centrifuge at high speed to pellet any remaining micro-particulates.

-

Dilute the clear supernatant with the solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC-UV or UV-Vis spectrophotometry method against a standard curve.

-

Calculate the original concentration in the saturated solution, which represents the thermodynamic solubility.

Caption: Workflow for thermodynamic solubility determination.

Kinetic Solubility Determination

Kinetic solubility is often measured in early drug discovery from a DMSO stock solution, which is more relevant to how compounds are handled in high-throughput screening.

Objective: To determine the concentration at which this compound precipitates from an aqueous buffer when added from a DMSO stock solution.

Materials:

-

10 mM stock solution of this compound in DMSO

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

96-well microplate

-